3-(2-chloro-6-fluorobenzyl)-8-(2-(dimethylamino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-6-[2-(dimethylamino)ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClFN6O2/c1-12-13(2)29-17-18(24-20(29)27(12)10-9-25(3)4)26(5)21(31)28(19(17)30)11-14-15(22)7-6-8-16(14)23/h6-8H,9-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNXMLFBMBINLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCN(C)C)N(C(=O)N(C3=O)CC4=C(C=CC=C4Cl)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClFN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-chloro-6-fluorobenzyl)-8-(2-(dimethylamino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic organic molecule that has garnered attention due to its potential biological activities, particularly as an adenosine receptor antagonist. This article delves into its biological activity, synthesis methods, and potential applications in medicinal chemistry.
Molecular Characteristics
- Molecular Formula : C19H23ClF N5O2
- Molecular Weight : Approximately 382.42 g/mol
- Structural Features :
- Contains a purine ring system.
- Substituents include a chloro and fluorophenyl group and a dimethylaminoethyl chain.
Structure-Activity Relationship
The presence of the chloro and fluorinated groups may enhance the compound's affinity for specific adenosine receptor subtypes, which are critical in various physiological processes such as neurotransmission and immune response modulation. This makes the compound a candidate for further pharmacological studies .
Adenosine Receptor Antagonism
Research indicates that this compound exhibits significant biological activity as an antagonist of adenosine receptors. Adenosine receptors are involved in numerous physiological functions including:
- Regulation of neurotransmitter release.
- Modulation of immune responses.
- Influence on cardiovascular functions.
The unique substituents on this compound may enhance its selectivity and potency towards specific receptor subtypes .
In Vitro Studies
In vitro studies have demonstrated that the compound can effectively inhibit adenosine receptor-mediated responses. These findings suggest its potential utility in treating conditions where modulation of adenosine signaling is beneficial, such as:
Case Studies
Several case studies have highlighted the efficacy of similar imidazopurines in preclinical models:
- Neuroprotection : In models of neurodegeneration, compounds with similar structures have shown promise in reducing neuronal death by modulating adenosine receptors.
- Antitumor Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines through adenosine receptor antagonism .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Formation of the Purine Ring : Initial reactions focus on constructing the imidazo[2,1-f]purine core.
- Substitution Reactions : Subsequent steps involve introducing the chloro and fluorophenyl groups as well as the dimethylaminoethyl chain through nucleophilic substitutions.
These methods require careful control of reaction conditions to optimize yield and purity .
Potential Applications
Given its biological activity, this compound may have several applications in medicinal chemistry:
- Pharmacological Research : As an adenosine receptor antagonist, it could be explored for therapeutic uses in various diseases where adenosine plays a pivotal role.
- Drug Development : The compound may serve as a lead structure for developing new drugs targeting specific adenosine receptor subtypes.
| Application Area | Potential Benefits |
|---|---|
| Neurological Disorders | Modulation of neurotransmitter release |
| Cardiovascular Diseases | Regulation of heart rate and blood pressure |
| Cancer Therapy | Inhibition of tumor growth via receptor antagonism |
Scientific Research Applications
Basic Information
- Molecular Formula : C21H24ClFN6O2
- Molecular Weight : 446.9 g/mol
- CAS Number : 919041-97-7
Structural Characteristics
The compound features a complex structure that includes a purine core with various substituents that influence its biological activity. The presence of a chloro and fluorine atom enhances its lipophilicity and receptor binding affinity.
Antidepressant Activity
Research has indicated that derivatives of imidazo[2,1-f]purine compounds exhibit potential antidepressant properties. A study demonstrated that certain derivatives showed significant affinity for serotonin receptors (5-HT1A and 5-HT7), which are critical targets in the treatment of depression and anxiety disorders. The compound's ability to inhibit phosphodiesterases (PDE4B and PDE10A) further supports its potential as an antidepressant agent .
Anxiolytic Effects
In vivo studies have shown that specific derivatives of this compound can produce anxiolytic effects comparable to established anxiolytic medications like diazepam. In forced swim tests in mice, these compounds demonstrated reduced immobility time, suggesting their efficacy in reducing anxiety-like behavior .
Synthetic Pathways
The synthesis of 3-(2-chloro-6-fluorobenzyl)-8-(2-(dimethylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves nucleophilic substitution reactions and careful manipulation of functional groups to achieve the desired pharmacological profile. Various synthetic routes have been explored to optimize yield and purity .
Case Studies on Derivatives
Several studies have focused on synthesizing derivatives with varying substituents on the imidazo[2,1-f]purine scaffold to enhance biological activity. For example:
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Halogenated Benzyl Groups : The target compound’s 2-chloro-6-fluorobenzyl group likely improves membrane permeability and target binding compared to the 4-fluorobenzyl group in . Chlorine’s larger atomic radius may enable stronger van der Waals interactions.
- Aminoalkyl vs. Aryl Substituents: The dimethylaminoethyl chain in the target compound contrasts with the hydroxyphenyl () or cyanophenyl () groups. Aminoalkyl chains are associated with basicity and solubility, whereas aryl groups (e.g., cyanophenyl) enhance π-π stacking or hydrogen bonding .
Receptor and Enzyme Selectivity
- Compound 5 () demonstrates that dihydroisoquinoline substituents confer dual activity on serotonin receptors and PDEs. The target compound’s benzyl and aminoethyl groups may shift selectivity toward kinase or PDE targets, though empirical validation is needed.
- The absence of a hydroxyl or methoxy group (cf. ) in the target compound suggests reduced polarity, which could favor central nervous system penetration.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how can researchers validate its structural integrity?
- Methodological Answer: Synthesis typically involves multi-step heterocyclic reactions, such as palladium-catalyzed coupling (e.g., Suzuki-Miyaura for aryl groups) and alkylation of purine scaffolds. Post-synthesis, validate purity via HPLC (≥95%) and confirm structure using / NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline). For example, analogous imidazo-purine derivatives require rigorous solvent optimization (e.g., THF or DMF) to avoid byproducts .
Q. What in vitro models are appropriate for preliminary bioactivity screening of this compound?
- Methodological Answer: Use enzyme inhibition assays (e.g., kinase or phosphatase targets) with recombinant proteins and ATP/ADP-Glo™ systems. Cell-based assays (e.g., HEK293 or HeLa lines) can assess cytotoxicity (via MTT assay) and target engagement (western blotting for phosphorylation markers). Dose-response curves (IC) should be generated with triplicate replicates to ensure reproducibility .
Q. How should researchers design initial dose-ranging studies for this compound?
- Methodological Answer: Apply a log-scale concentration range (e.g., 1 nM–100 µM) in cell-based assays. Use randomized block designs to minimize batch effects, with negative (DMSO vehicle) and positive controls (e.g., staurosporine for cytotoxicity). Statistical analysis via ANOVA with post-hoc Tukey tests identifies significant activity thresholds .
Q. What analytical techniques are critical for assessing purity and stability?
- Methodological Answer: Monitor stability under varying pH (4–9), temperature (4°C–40°C), and light exposure using accelerated degradation studies. Purity is quantified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and LC-MS. Store lyophilized samples at -20°C in argon-filled vials to prevent oxidation .
Q. How can researchers link this compound’s structure to hypothesized biological targets?
- Methodological Answer: Cross-reference its substituents (e.g., chloro-fluorobenzyl, dimethylaminoethyl) with pharmacophore databases (e.g., ChEMBL). Molecular docking against kinase ATP-binding pockets (e.g., using AutoDock Vina) predicts binding affinity. Validate predictions with SPR (surface plasmon resonance) for kinetic binding analysis .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for scalable production?
- Methodological Answer: Employ design of experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading). For example, a central composite design (CCD) evaluates interactions between Pd(OAc) concentration (0.5–2 mol%) and reaction time (12–48 hrs). Use inline FTIR or PAT (process analytical technology) for real-time monitoring .
Q. What strategies resolve contradictions in bioactivity data across different assay platforms?
- Methodological Answer: Reconcile discrepancies (e.g., high in vitro potency but low cellular activity) by assessing membrane permeability (PAMPA assay) and efflux (Caco-2/MDCK models). Use isotopic labeling (e.g., -compound) to quantify intracellular accumulation. Cross-validate with orthogonal assays (e.g., thermal shift vs. enzymatic IC) .
Q. How can structure-activity relationship (SAR) studies be systematically conducted?
- Methodological Answer: Synthesize analogs with modular substitutions (e.g., replacing chloro-fluorobenzyl with methyl or methoxy groups). Test analogs in parallel using high-throughput screening (HTS) with dose matrices. Apply QSAR models (e.g., CoMFA or machine learning) to predict activity cliffs and guide prioritization .
Q. What computational approaches predict off-target interactions and metabolic pathways?
- Methodological Answer: Use Schrödinger’s QikProp for ADME prediction (e.g., CYP450 inhibition, logP). Molecular dynamics simulations (AMBER/CHARMM) assess binding stability to off-target kinases. Metabolite identification via in silico fragmentation (MetFrag) and in vitro microsomal assays (rat/human liver S9 fractions) .
Q. How to evaluate environmental impact and degradation products under ecological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
